2-Ethyl-oxetanone
Description
Properties
Molecular Formula |
C₅H₈O₂ |
|---|---|
Molecular Weight |
100.12 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oxetanones and 2 Ethyl Oxetanone Derivatives
Intramolecular Cyclization Strategies for Oxetanone Ring Formation
Intramolecular cyclization represents a primary strategy for the formation of the oxetane (B1205548) ring. These methods typically involve the formation of a carbon-oxygen bond in a precursor molecule, leading to the strained four-membered ring.
The stereocontrolled synthesis of substituted oxetanes from 1,3-diols is a well-established method. acs.org This approach allows for the transfer of stereochemical information from the starting diol to the final oxetane product. The synthesis of chiral syn-1,3-diols, which are key precursors, can be achieved through various methods, including the Narasaka-Prasad diastereoselective reduction of β-hydroxyketones. nih.govresearchgate.net
One strategy involves the selective activation of one hydroxyl group in the 1,3-diol, followed by intramolecular nucleophilic attack by the remaining hydroxyl group. For instance, Nelson and co-workers reported a stereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-1,3-diols. acs.org The diols were converted to acetoxybromides with inversion of stereochemistry, which then underwent cyclization to form the oxetane ring. acs.org While this specific example does not produce 2-ethyl-oxetanone, the principle can be adapted by starting with an appropriately substituted 1,3-diol, such as 2-ethyl-1,3-propanediol. The general reaction involves acid catalysis (e.g., p-toluenesulfonic acid) and azeotropic removal of water.
Table 1: Key Parameters for Oxetane Formation from 1,3-Diols
| Parameter | Condition |
| Acid Catalyst | p-Toluenesulfonic acid (pTSA) or Sulfuric acid (0.01–0.1 mol%) |
| Temperature | 80–130°C |
| Solvent | Toluene or xylene (for azeotropic water removal) |
| Reaction Time | 3–20 hours |
The Williamson ether synthesis, a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide, can be applied intramolecularly to synthesize cyclic ethers, including oxetanes. masterorganicchemistry.comwikipedia.org This approach is particularly useful for synthesizing substituted oxetanes.
The process begins with the reduction of a β-halogenated ketone to the corresponding halohydrin. This can be achieved enantioselectively, allowing for the synthesis of chiral oxetanes. acs.orgresearchgate.net The subsequent intramolecular cyclization is promoted by a base, which deprotonates the hydroxyl group to form an alkoxide that then displaces the adjacent halide. acs.org Soai et al. demonstrated the synthesis of enantioenriched 2-aryl-substituted oxetanes using this method, achieving high enantiomeric excesses. acs.org The use of a primary halide is crucial to favor the SN2 reaction over competing elimination pathways. masterorganicchemistry.comlibretexts.org
A potential route to 2-ethyl-oxetanone via this method would involve the asymmetric reduction of a β-haloketone precursor, followed by base-mediated cyclization.
The ring expansion of epoxides provides another pathway to the oxetane ring system. acs.org This method involves opening the three-membered epoxide ring with a suitable nucleophile that introduces a leaving group, followed by an intramolecular cyclization.
One example involves the use of sulfur ylides to expand epoxides, which has been shown to produce enantioenriched oxetanes. illinois.edu Another approach, reported by Servrin and Krief, utilized a selenomethyllithium reagent to open epoxides, yielding a hydroxyselenide intermediate. acs.org This intermediate was then converted to a halide, which could be cyclized to the oxetane using a base. acs.org While these methods have been demonstrated for various substituted oxetanes, their direct application to the synthesis of 2-ethyl-oxetanone would depend on the availability of the corresponding substituted epoxide starting material.
Williamson Ether Cyclization Approaches for β-Halogenated Ketones
Intermolecular Cycloaddition Reactions for Oxetanone Construction
Intermolecular reactions, particularly cycloadditions, offer a powerful and direct route to the oxetanone core.
The [2+2] cycloaddition of ketenes with carbonyl compounds is a primary method for the synthesis of β-lactones (2-oxetanones). orgsyn.orgacs.orgresearchgate.net This reaction can be viewed as a pericyclic alternative to the aldol (B89426) reaction. acs.org The reaction involves the concerted or stepwise formation of two new carbon-oxygen and carbon-carbon bonds. researchgate.net
While the reaction of non-nucleophilic ketenes with carbonyl compounds can be sluggish, it can be facilitated by the use of Lewis acid catalysts or high concentrations of lithium perchlorate. acs.org The stereoselectivity of the cycloaddition can often be controlled, providing a route to homochiral 2-oxetanones. acs.org For the synthesis of 2-ethyl-oxetanone, this would involve the reaction of a suitable ketene (B1206846) with propanal. The stereochemical outcome at the C4 position of the resulting oxetanone is influenced by the stereochemistry of the chiral α-alkoxy aldehyde used. acs.org
Table 2: Comparison of Synthetic Strategies for Oxetanone Formation
| Synthetic Strategy | Key Precursors | Key Features |
| Stereocontrolled Synthesis from 1,3-Diols | 1,3-Diols acs.org | Stereospecific, good for transferring chirality. acs.org |
| Williamson Ether Cyclization | β-Halogenated Ketones acs.org | Utilizes classic SN2 reaction, allows for enantioselective synthesis. acs.orgwikipedia.org |
| Ring Expansion of Epoxides | Epoxides acs.org | Can produce enantioenriched oxetanes. illinois.edu |
| [2+2] Cycloaddition | Ketenes, Carbonyl Compounds acs.org | Direct route to β-lactones, can be stereocontrolled. acs.org |
Enantioselective and Asymmetric Synthesis of Chiral Oxetanones and 2-Ethyl-Oxetanone Enantiomers
The synthesis of chiral, enantioenriched oxetanones is of significant interest due to their potential applications in medicinal chemistry. Several of the methodologies described above can be adapted for enantioselective synthesis.
Asymmetric reduction of β-haloketones, a key step in the Williamson ether synthesis approach, can be achieved using chiral reducing agents, leading to chiral oxetanes with high enantiomeric excess. acs.orgresearchgate.net Similarly, the [2+2] cycloaddition of ketenes with chiral aldehydes can proceed with high diastereoselectivity, providing access to enantiomerically enriched β-lactones. acs.org
Furthermore, catalytic asymmetric methods are being developed. For instance, Wynberg and Staring reported the catalytic asymmetric synthesis of chiral 4-substituted 2-oxetanones. acs.org While specific examples for the enantioselective synthesis of 2-ethyl-oxetanone are not extensively detailed in the provided search results, the general principles of asymmetric catalysis, such as the use of chiral catalysts in cycloaddition or cyclization reactions, are applicable. nsf.govrsc.org The development of efficient and highly enantioselective methods for the synthesis of chiral 2-ethyl-oxetanone remains an active area of research.
Chiral Auxiliaries and Ligand-Controlled Methods
The use of chiral auxiliaries represents a powerful strategy for inducing asymmetry in synthetic transformations. numberanalytics.comsigmaaldrich.com A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukwikipedia.org After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. sigmaaldrich.comyork.ac.uk
A notable application of this principle in oxetanone synthesis is the use of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) hydrazones. acs.orgacs.org This method allows for the asymmetric synthesis of 2-substituted oxetan-3-ones. The process begins with the formation of a SAMP or RAMP hydrazone of oxetan-3-one. Metalation of this hydrazone, followed by reaction with an electrophile such as an ethyl halide, yields a 2-ethyl-oxetan-3-one derivative with good yield and high enantioselectivity (up to 84% ee). acs.orgacs.org The hydrazone auxiliary is then cleaved under mild acidic conditions to furnish the final chiral product without significant racemization. acs.orgacs.org
Ligand-controlled synthesis offers another sophisticated approach to stereocontrol, where the ancillary ligand bound to a metal catalyst dictates the reaction's outcome. nih.govnih.gov For instance, enantioselective C(sp3)–H activation can be achieved using chiral transition metal catalysts, where the chiral ligand environment around the metal center controls the functionalization of enantiotopic protons. nih.gov While not yet specifically applied to 2-ethyl-oxetanone, the development of ligand-controlled regiodivergent protocols, such as the copper-catalyzed 1,2-carbonyl addition of vinyl heteroarenes, showcases the potential of this strategy to rapidly generate functionalized, enantioenriched heterocyclic structures. nih.gov
Table 1: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Method acs.orgacs.org This table summarizes the results for the alkylation of the SAMP hydrazone of oxetan-3-one with various electrophiles.
| Electrophile | Product | Yield (%) | Enantiomeric Excess (ee %) |
| Ethyl Iodide | 2-Ethyl-oxetan-3-one | 75 | 84 |
| Benzyl Bromide | 2-Benzyl-oxetan-3-one | 83 | 82 |
| Allyl Bromide | 2-Allyl-oxetan-3-one | 80 | 81 |
Asymmetric Reduction of Prochiral Precursors
A common and effective strategy for synthesizing chiral alcohols is the asymmetric reduction of prochiral ketones. nih.govijpsonline.comresearchgate.net This method is highly applicable to the synthesis of chiral 2-substituted oxetanes. The general approach involves the enantioselective reduction of a β-functionalized ketone, typically a β-halo ketone, to produce a chiral halohydrin, which then undergoes intramolecular cyclization to form the oxetane ring. acs.org
The key to this strategy is the highly selective reduction of the carbonyl group. savemyexams.com This can be achieved using chiral chemical reducing agents or biocatalysts. Soai and coworkers reported an early example using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, which achieved enantiomeric excesses of 79–89% for the synthesis of 2-aryl-substituted oxetanes. acs.org The subsequent ring closure, often promoted by a base like potassium hydroxide (B78521), proceeds without racemization. acs.org
Biocatalysis offers an environmentally friendly alternative for this reduction. nih.gov Enzymes, such as those found in baker's yeast or various plant tissues (e.g., carrot, apple, potato), can reduce prochiral ketones with high enantioselectivity. nih.govbiomedpharmajournal.org For example, a protocol using baker's yeast in combination with polymethylhydrosiloxane (B1170920) (PMHS) and tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to efficiently reduce various prochiral ketones to their corresponding (R)-alcohols with good yields and enantioselectivities. biomedpharmajournal.org This biocatalytic approach provides access to key chiral alcohol intermediates necessary for the synthesis of enantiopure oxetanones. ijpsonline.com
Table 2: Biocatalytic Asymmetric Reduction of Prochiral Ketones nih.govbiomedpharmajournal.org This table shows representative results for the reduction of different ketones using biocatalysts.
| Substrate | Biocatalyst | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |
| Acetophenone | Carrot Tissue | S | 80 | >98 |
| 4'-Chloroacetophenone | Radish Tissue | S | 75 | >98 |
| Ethyl 4-chloroacetoacetate | Apple Tissue | S | 45 | 91 |
| Acetophenone | Baker's Yeast (PMHS/TBAF) | R | >80 | ~70 |
Iridium-Catalyzed Alcohol-Vinyl Epoxide C-C Coupling for Quaternary Stereocenters
A significant challenge in organic synthesis is the construction of all-carbon quaternary stereocenters. A powerful methodology to create such centers in the context of oxetane synthesis involves an iridium-catalyzed C-C coupling reaction. nih.govresearchgate.netresearchgate.net This method couples primary alcohols with vinyl epoxides, such as isoprene (B109036) oxide, in a process that controls both diastereoselectivity and enantioselectivity. nih.govnih.gov
The reaction is a redox-triggered process where the iridium catalyst first oxidizes the primary alcohol to an aldehyde. nih.gov This triggers the reductive C-O bond cleavage of the vinyl epoxide, forming an aldehyde-allyliridium pair that then combines to create a new C-C bond. nih.gov This process, termed tert-(hydroxy)-prenylation, results in the formation of a neopentyl glycol intermediate with exceptional anti-diastereo- and enantioselectivity. nih.gov
This diol intermediate is then readily converted to the corresponding 2,3-trisubstituted oxetane bearing an all-carbon quaternary stereocenter. nih.gov The cyclization is typically achieved by converting the primary alcohol to a better leaving group (e.g., a mesylate or tosylate) followed by intramolecular Williamson ether synthesis using a base like sodium hydride. nih.gov This iridium-catalyzed coupling represents the first general asymmetric synthesis of oxetanes with all-carbon quaternary stereocenters outside of spirocyclic systems. nih.govresearchgate.net
Enantioselective Functionalization of Preformed Oxetanones
An alternative to building the chiral oxetane ring from acyclic precursors is the enantioselective functionalization of a preformed oxetane. This strategy can be highly efficient as it installs the desired functionality and stereocenter directly onto the existing heterocyclic scaffold.
A prime example of this approach is the asymmetric synthesis of 2-substituted oxetan-3-ones using the SAMP/RAMP hydrazone methodology developed by Enders. acs.orgacs.org In this method, oxetan-3-one is first converted to its chiral SAMP or RAMP hydrazone. Deprotonation of the α-carbon next to the C=N bond using a strong base like tert-butyllithium (B1211817) generates a chiral lithiated intermediate. acs.org This intermediate can then be trapped by a range of electrophiles, including alkyl halides like ethyl iodide, to introduce a substituent at the C-2 position. acs.org This alkylation step proceeds with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent hydrolysis of the resulting hydrazone with aqueous oxalic acid removes the auxiliary and reveals the 2-substituted oxetan-3-one in high enantiomeric excess (up to 90% ee for some derivatives). acs.orgacs.org This method provides direct access to a diverse range of chiral 2-substituted oxetanones by simply varying the electrophile used in the alkylation step. acs.org
Biocatalytic Routes for Oxetanone Synthesis and Functionalization
Biocatalysis offers powerful tools for organic synthesis, leveraging the high efficiency and unparalleled selectivity of enzymes to perform challenging chemical transformations under mild conditions. researchgate.net These methods are increasingly applied to the synthesis of complex chiral molecules, including the precursors and derivatives of oxetanones.
Enzymatic Aldol Additions and Carbonyl Reductions in Oxetanone Precursor Synthesis
The aldol addition is a fundamental C-C bond-forming reaction in organic synthesis. libretexts.orgwikipedia.org Aldolase enzymes catalyze this reaction with exquisite stereocontrol, making them highly valuable for building chiral molecular frameworks. researchgate.net Specifically, 2-oxoacid aldolases can catalyze the stereoselective aldol addition of pyruvate (B1213749) or other 2-oxoacids to various aldehydes, producing chiral 4-hydroxy-2-ketoacids. acs.org These products are versatile precursors for synthesizing chiral lactones, which are structurally related to oxetanones.
Complementing aldolases, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that catalyze the asymmetric reduction of carbonyl groups to alcohols. nih.govlibretexts.orgorganic-chemistry.org The reduction of a prochiral ketone is a key step for establishing a chiral hydroxyl center. nih.gov In the context of oxetanone precursor synthesis, the carbonyl group of a 4-hydroxy-2-ketoacid (produced by an aldolase) can be stereoselectively reduced by a KRED to yield a chiral 2,4-dihydroxy acid derivative. acs.org Researchers have successfully combined these two enzymatic steps in tandem, one-pot processes to convert simple achiral starting materials into valuable chiral building blocks like 2-hydroxy-4-butyrolactone derivatives. acs.org
Table 3: Enzymes in the Synthesis of Chiral Oxetanone Precursors acs.org This table lists enzymes and their roles in creating chiral precursors suitable for oxetanone synthesis.
| Enzyme Class | Enzyme Example | EC Number | Role in Synthesis |
| Aldolase | KPHMTEcoli | 2.1.2.11 | Stereoselective C-C bond formation (Aldol Addition) |
| Aldolase | HBPAPputida | 4.1.2.45 | Stereoselective C-C bond formation (Aldol Addition) |
| Ketoreductase (KRED) | KPREcoli | 1.1.1.169 | Asymmetric reduction of a ketone to a chiral alcohol |
| Alcohol Dehydrogenase (ADH) | TeSADH | 1.1.1.2 | Asymmetric reduction of a ketone to a chiral alcohol |
Chemoenzymatic Strategies for Chiral Oxetanone Derivatives
Chemoenzymatic synthesis combines the best of both worlds: the high selectivity of biocatalysis and the broad reaction scope of traditional chemical synthesis. nih.govpku.edu.cnresearchgate.net This synergistic approach allows for the efficient construction of complex molecules that would be difficult to access using either methodology alone. pku.edu.cn
A chemoenzymatic strategy can be designed where an enzyme performs a key stereoselective step within a multi-step chemical sequence. For example, a keto-α-diazoester can be reduced to a chiral alcohol-α-diazoester with excellent enantioselectivity using a ketoreductase like LbADH or Gre2p, a transformation that is challenging with conventional chemical reagents. d-nb.info The resulting enantiopure diazo alcohol can then be subjected to a transition metal-catalyzed intramolecular cyclization to form a chiral oxygen-containing heterocycle. d-nb.info
Another approach involves using enzymes for late-stage functionalization of a complex scaffold built through chemical synthesis. nih.govpku.edu.cn This strategy leverages the ability of enzymes like hydroxylases or oxidases to modify specific C-H bonds with high regio- and stereoselectivity, avoiding the need for cumbersome protecting group manipulations often required in purely chemical routes. nih.gov These chemoenzymatic strategies are expanding the "chiral pool" of available building blocks and enabling more efficient and sustainable routes to complex chiral targets, including oxetanone derivatives. nih.gov
Photoredox-Catalyzed Transformations Involving Oxetanone Intermediates
Visible-light photoredox catalysis has surfaced as a potent and versatile tool in modern organic synthesis, enabling the generation of radical species under mild conditions. acs.org This approach has been successfully applied to the functionalization of four-membered heterocycles like oxetanes, which are valuable motifs in medicinal chemistry. acs.orgchemrxiv.org The application of photoredox catalysis to oxetanone scaffolds opens new avenues for the synthesis of complex and medicinally relevant molecules. chemrxiv.orgresearchgate.net
The core principle of photoredox catalysis involves the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes. beilstein-journals.org This can lead to the formation of radical intermediates from stable precursors, which can then participate in a variety of bond-forming reactions. beilstein-journals.orgsioc.ac.cn In the context of oxetanones, this strategy allows for the generation of radicals at specific positions on the ring, which would be challenging to achieve through traditional methods. acs.org
Dual catalytic systems, which combine a photoredox catalyst with another catalyst (such as a transition metal or an organocatalyst), have further expanded the scope of these transformations. sioc.ac.cnresearchgate.net These dual systems can enable novel reactivity and provide access to a wider range of functionalized products. sioc.ac.cnresearchgate.net For instance, the combination of photoredox catalysis with nickel catalysis has proven effective for cross-coupling reactions involving radical intermediates. researchgate.netresearchgate.net
A significant application of photoredox catalysis in the chemistry of oxetanone derivatives is the decarboxylative functionalization of carboxylic acids. asahilab.co.jp This method utilizes readily available carboxylic acid derivatives as precursors to generate alkyl radicals through the extrusion of carbon dioxide (CO2). acs.orgchemrxiv.org This approach is particularly advantageous as carboxylic acids are a large and diverse class of starting materials. sioc.ac.cn
In a typical process, a 3-aryl-3-carboxylic acid oxetane can serve as a precursor to a tertiary benzylic oxetane radical. acs.orgchemrxiv.org The reaction is initiated by the photocatalyst, which, in its excited state, facilitates the decarboxylation of the carboxylic acid to form the corresponding radical. This radical can then undergo a variety of transformations, most notably conjugate addition to activated alkenes, in what is known as a Giese reaction. chemrxiv.orgresearchgate.net This process allows for the formation of a new carbon-carbon bond at the 3-position of the oxetane ring. acs.orgchemrxiv.org
Research has shown that this decarboxylative alkylation is tolerant of a wide range of functional groups and can be used to synthesize medicinally relevant compounds bearing the oxetane motif. chemrxiv.org The reactivity of the generated oxetane radicals has been a subject of study, with computational analyses indicating that the Giese addition of benzylic radicals to acrylates is often a reversible process. chemrxiv.org However, the strained nature of the oxetane ring can render the addition step more exergonic, favoring product formation. chemrxiv.org
A study by Bull and coworkers detailed the visible-light photoredox-catalyzed decarboxylative alkylation of 3-aryl-oxetanes. acs.orgchemrxiv.org They demonstrated that 3-aryl-3-carboxylic acid oxetanes are suitable precursors for generating tertiary benzylic oxetane radicals, which subsequently undergo conjugate addition to activated alkenes. acs.orgchemrxiv.org
Table 1: Substrate Scope for the Decarboxylative Alkylation of 3-Aryl-Oxetane-3-Carboxylic Acids
| Entry | Oxetane Carboxylic Acid | Alkene | Product | Yield (%) |
| 1 | 3-Phenyl-oxetane-3-carboxylic acid | Methyl acrylate | Methyl 3-(3-phenyloxetan-3-yl)propanoate | 61 |
| 2 | 3-(4-Fluorophenyl)-oxetane-3-carboxylic acid | Ethyl acrylate | Ethyl 3-(3-(4-fluorophenyl)oxetan-3-yl)propanoate | 55 |
| 3 | 3-(4-Chlorophenyl)-oxetane-3-carboxylic acid | n-Butyl acrylate | n-Butyl 3-(3-(4-chlorophenyl)oxetan-3-yl)propanoate | 68 |
| 4 | 3-(Thiophen-2-yl)-oxetane-3-carboxylic acid | Acrylonitrile | 3-(3-(Thiophen-2-yl)oxetan-3-yl)propanenitrile | 42 |
Yields are for the isolated product. Data adapted from studies on decarboxylative functionalization. chemrxiv.orgchemrxiv.org
The reaction conditions for these transformations are typically mild, involving a photocatalyst such as an iridium complex, a light source (e.g., blue LEDs), and a suitable solvent at room temperature. asahilab.co.jpchemrxiv.org The process has been shown to be tolerant of various substituents on both the aryl ring of the oxetane and the alkene coupling partner. chemrxiv.org
While direct decarboxylative ethylation of an oxetanone to form 2-Ethyl-oxetanone via this specific photoredox-catalyzed addition has not been explicitly detailed in the provided context, the principles established with 3-substituted oxetane carboxylic acids lay a strong foundation. The generation of a radical at the 2-position of an oxetanone carboxylic acid precursor, followed by its reaction with an ethylene (B1197577) equivalent or a two-carbon radical synthon, would be a logical extension of this methodology. The success of these decarboxylative additions on the oxetane scaffold highlights the potential of photoredox catalysis for the synthesis of a diverse range of oxetanone derivatives. acs.orgchemrxiv.org
Mechanistic Investigations and Transformative Reactions of Oxetanone Ring Systems
Ring-Opening Reaction Mechanisms and Regioselectivity
The reactivity of the oxetanone ring is a focal point of scientific inquiry, with ring-opening reactions providing access to a variety of functionalized molecules. clockss.org The principal modes of reactivity involve nucleophilic attack leading to either acyl C2-O1 or alkyl C4-O1 bond cleavage. clockss.org
Under acidic conditions, the ring-opening of oxetanones is initiated by protonation of the carbonyl oxygen. researchgate.net This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. In the presence of a nucleophile, this can lead to the formation of β-hydroxy esters or their derivatives. For instance, in the presence of methanol (B129727) under acidic conditions, an oxetane (B1205548) can undergo ring-opening to yield a methoxy (B1213986) alcohol. beilstein-journals.org
The regioselectivity of the acid-catalyzed ring-opening of unsymmetrical oxetanes, analogous to epoxides, is influenced by the substitution pattern. libretexts.orgmasterorganicchemistry.com The nucleophile typically attacks the more substituted carbon atom, a phenomenon attributed to the development of partial positive charge on this carbon in the transition state, which is stabilized by hyperconjugation. libretexts.org
Byproducts can arise from competing reaction pathways. For example, in the presence of HBr in acetic acid, the ring-opening of a fluoroalkylidene-oxetane derivative can lead to the formation of a β-hydroxymethyl-α-fluorolactone and a β-bromomethyl-α-fluorolactone alongside the expected alkene products. beilstein-journals.org The formation of these lactones represents a ring-expansion rearrangement. beilstein-journals.org In some cases, intramolecular ring-opening by a suitably positioned functional group within the same molecule can occur, leading to cyclic byproducts like 2,5-dihydrofurans. beilstein-journals.org
Table 1: Byproducts in Acid-Catalyzed Ring Opening of a Fluoroalkylidene-Oxetane Derivative beilstein-journals.org
| Reactant | Conditions | Major Product | Byproducts |
| Fluoroalkylidene-oxetane acetate (B1210297) derivative | HBr/AcOH, Et₂O, 0 °C to 20 °C | β-hydroxymethyl-α-fluorolactone (87%) | β-bromomethyl-α-fluorolactone (8%), Alkene (1%) |
Data derived from a study on the ring-opening of a specific fluoroalkylidene-oxetane derivative. beilstein-journals.org
In contrast to acid-catalyzed reactions, base-mediated ring-opening of oxetanones typically follows an SN2 mechanism. libretexts.orgmasterorganicchemistry.com A strong nucleophile, such as a hydroxide (B78521) or alkoxide ion, directly attacks one of the ring carbons. youtube.com Due to the principles of SN2 reactions, the nucleophile preferentially attacks the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com This is a key difference from the acid-catalyzed pathway and leads to different regiochemical outcomes for unsymmetrical oxetanones. libretexts.org
The reaction is driven by the relief of ring strain in the four-membered ring. libretexts.org The initial attack results in an alkoxide intermediate, which is subsequently protonated by the solvent or during workup to yield the final product, typically a β-hydroxy acid or its corresponding ester. youtube.com
A variety of strong nucleophiles can induce the ring-opening of oxetanes, including Grignard reagents and organolithium compounds. masterorganicchemistry.comacs.org These reactions are synthetically useful for forming carbon-carbon bonds. For example, reacting an oxetane with a Grignard reagent followed by an acidic workup yields a primary alcohol with an extended carbon chain. youtube.com
Lewis acids can also catalyze the ring-opening of oxetanes by coordinating to the carbonyl oxygen, thereby activating the ring towards nucleophilic attack. beilstein-journals.orgmdpi.com This activation is similar to protonation in acid catalysis but can offer different reactivity and selectivity profiles. Various Lewis acids, including scandium triflate (Sc(OTf)₃) and boron trifluoride etherate (BF₃·OEt₂), have been employed for this purpose. beilstein-journals.orgx-mol.net
The use of Lewis acids can influence the regioselectivity of the reaction. For instance, the Lewis acid-catalyzed ring-opening of oxetanes with soft carbon nucleophiles like silyl (B83357) ketene (B1206846) acetals has been developed for efficient C-C bond formation. x-mol.net In some cases, the choice of Lewis acid can determine the reaction pathway. For example, in the ring-opening of a fluoroalkylidene-oxetane, BF₃·OEt₂ promoted the formation of an alkene, while other conditions favored lactone formation. beilstein-journals.org
Intramolecular ring-opening reactions catalyzed by Lewis acids can also occur. A notable example is the Prins-type process where a styrene-based carbon nucleophile within the same molecule attacks the oxetane ring, leading to the formation of a 2,3-dihydrobenzo[b]oxepine (B169400) skeleton. x-mol.net
The stereochemistry of oxetanone ring-opening reactions is a direct consequence of the reaction mechanism. In base-catalyzed and nucleophile-induced ring-openings that proceed via an SN2 mechanism, the reaction occurs with inversion of configuration at the carbon center that is attacked. libretexts.orgmasterorganicchemistry.com This is because the nucleophile attacks from the side opposite to the leaving group (the ring oxygen). libretexts.org
In acid-catalyzed ring-opening reactions, the stereochemical outcome is also typically inversion of configuration, resulting in a trans relationship between the incoming nucleophile and the hydroxyl group. libretexts.orglibretexts.org Although the reaction has significant SN1 character, especially at the more substituted carbon, the attack of the nucleophile occurs before a discrete carbocation is fully formed, leading to a backside attack. libretexts.org
Computational and experimental studies on related systems, such as the conjugate addition of organocuprates to cyclopropyl (B3062369) enones followed by ring-opening, have been used to determine the stereochemistry of the final products, providing evidence for specific mechanistic pathways. researchgate.net The stereochemical course is a critical aspect in the synthesis of chiral molecules, where controlling the spatial arrangement of atoms is paramount.
Lewis Acid-Catalyzed Ring Opening Pathways
Thermolytic Decomposition and Decarboxylation Pathways of 2-Oxetanones
The thermal decomposition of 2-oxetanones, also known as β-lactones, is a well-studied reaction that typically results in the formation of an alkene and carbon dioxide. researchgate.netacs.org This decarboxylation reaction can proceed through different mechanistic pathways depending on the substitution pattern of the oxetanone and the reaction conditions.
The mechanism of the thermal decarboxylation of 2-oxetanones has been a subject of theoretical and experimental investigation. researchgate.netacs.orgresearchgate.net In the gas phase, the reaction is often predicted to be a concerted, pericyclic [2+2] cycloreversion. acs.org However, these concerted transition states are often highly asynchronous, meaning that the breaking of the two carbon-carbon bonds and the carbon-oxygen bond does not occur to the same extent at the transition state. researchgate.netresearchgate.net
Theoretical studies using computational methods have shown that the transition state has a high zwitterionic character, with significant charge separation. researchgate.netresearchgate.net This polarity in the transition state means that even moderately polar solvents can accelerate the reaction. acs.org
The alternative to a concerted mechanism is a stepwise pathway involving a diradical or zwitterionic intermediate. acs.orgoup.com The balance between the concerted and stepwise pathways can be influenced by substituents on the oxetanone ring. acs.org For instance, electron-donating groups at the C4 position can facilitate the concerted [2+2] cycloreversion. acs.org Conversely, steric strain in certain isomers can destabilize the concerted transition state, favoring a stepwise diradical fission. oup.com Some studies suggest that the thermolysis of certain substituted oxetanes can proceed through concurrent concerted and stepwise pathways. oup.com
The nature of the intermediate in a stepwise mechanism is also a point of discussion. While some computational methods at lower levels of theory suggest the possibility of zwitterionic intermediates, higher levels of theory often predict a concerted mechanism. acs.org This highlights the sensitivity of the predicted mechanism to the computational method employed.
Table 2: Summary of Mechanistic Aspects of 2-Oxetanone Thermolysis
| Feature | Description | References |
| Primary Products | Alkene and Carbon Dioxide | acs.org, researchgate.net |
| Gas-Phase Mechanism | Predicted to be a concerted [2+2] cycloreversion. | acs.org |
| Transition State | Highly polar, zwitterionic character. | researchgate.net, researchgate.net |
| Solvent Effects | Polar solvents can accelerate the reaction. | acs.org |
| Substituent Effects | Electron-donating groups at C4 can facilitate the concerted pathway. | acs.org |
| Alternative Pathway | Stepwise mechanism via a diradical or zwitterionic intermediate. | acs.org, oup.com |
| Concurrent Mechanisms | Both concerted and stepwise pathways may operate simultaneously. | oup.com |
Influence of Substituent Effects on Thermal Stability and Reaction Kinetics
The thermal stability and reaction kinetics of oxetanone rings are significantly influenced by the nature and position of substituents. In the case of 2-Ethyl-oxetanone, the ethyl group at the C2 position plays a crucial role in its reactivity.
The thermal decomposition of 2-oxetanones, also known as β-lactones, to produce alkenes is a well-established reaction. acs.orgresearchgate.net Theoretical studies using ab initio SCF-MO computational methods have shown that the thermal decarboxylation of 2-oxetanones is predicted to be a concerted [2+2] cycloreversion in the gas phase. acs.org The presence of electron-donating groups, such as the ethyl group in 2-Ethyl-oxetanone, at the C4 position (or C2 in the case of the parent β-propiolactone nomenclature) has been found to facilitate this cycloreversion process. acs.org This is because these groups can stabilize the transition state, which is highly polar in nature. acs.org
The kinetics of thermal decomposition are also influenced by the solvent. The transition states of these reactions are polar, and therefore, even moderately polar solvents can accelerate the reaction rate. acs.org For instance, the thermolysis of certain oxetanes is faster in more polar solvents like 1,2-dichlorobenzene (B45396) compared to less polar solvents like decane. cdnsciencepub.com
Table 1: Factors Influencing Thermal Decomposition of 2-Substituted Oxetanones
| Factor | Influence on 2-Ethyl-oxetanone | General Principle |
| Electronic Effect of Substituent | The electron-donating ethyl group facilitates thermal decarboxylation. | Electron-donating groups at C4 stabilize the polar transition state of the [2+2] cycloreversion. acs.org |
| Steric Effect of Substituent | The ethyl group contributes to the steric environment, which can influence stability. | Bulky substituents can increase thermal stability by alleviating ring strain. |
| Solvent Polarity | Decomposition rate is expected to increase in polar solvents. | Polar solvents stabilize the polar transition state, accelerating the reaction. acs.org |
| Ring Strain | The four-membered ring has inherent strain (≈25 kcal/mol), driving reactions. | The high ring strain of oxetanes makes them more reactive than larger ring systems. wikipedia.org |
Other Advanced Chemical Transformations of Oxetanone Derivatives
The oxetanone core, including in derivatives like 2-Ethyl-oxetanone, can undergo various oxidation and reduction reactions. The strained four-membered ring and the ketone functionality are the primary sites for these transformations.
Reduction of the ketone in oxetanone derivatives can be achieved using standard reducing agents. For example, the reduction of 2,2-dimethyl-3-oxetanone to the corresponding alcohol, 2,2-dimethyl-3-hydroxy-oxetane, is a key step in certain synthetic pathways. google.com Similarly, the carbonyl group in 2-Ethyl-oxetanone can be reduced to a hydroxyl group.
Oxidation reactions can also be performed on the oxetanone ring system. For instance, the oxidation of an alcohol group on an oxetane ring to a ketone is a common transformation. google.com The Baeyer-Villiger oxidation, which converts ketones to esters using peroxy acids, is another potential transformation for oxetanone derivatives, although this can sometimes lead to ring-opening. fiveable.me
The oxetanone ring is a versatile scaffold for substitution and functional group interconversions (FGI). solubilityofthings.comimperial.ac.ukub.edu These reactions allow for the introduction of diverse functionalities onto the core structure.
Nucleophilic substitution reactions are common, where the strained ring can be opened by nucleophiles under acidic or basic conditions to yield valuable intermediates. wikipedia.org For example, the reaction of oxetanes with Grignard reagents at elevated temperatures can lead to ring cleavage. wikipedia.org The oxetane ring in 2-Ethyl-oxetanone is susceptible to nucleophilic attack, particularly at the carbonyl carbon and the carbon atom bearing the oxygen atom.
Functional group interconversions can also be performed on substituents attached to the oxetane ring. For instance, an alcohol group can be converted to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution reactions. sinica.edu.tw The conversion of an alcohol to an alkyl halide is another common FGI. fiveable.me These transformations are crucial for building more complex molecules from the basic oxetanone structure. imperial.ac.uk
Oxetanone derivatives can undergo rearrangement and ring expansion reactions, often driven by the relief of ring strain. msu.edumasterorganicchemistry.comchemistrysteps.com These reactions can lead to the formation of larger, more stable ring systems.
One common type of rearrangement is the pinacol (B44631) rearrangement, which involves the acid-catalyzed rearrangement of a 1,2-diol to a ketone or aldehyde. fiveable.melibretexts.org While not directly applicable to 2-Ethyl-oxetanone itself, intermediates derived from its ring-opening could potentially undergo such rearrangements.
Ring expansion reactions can occur when a carbocation is formed adjacent to the strained four-membered ring. masterorganicchemistry.comchemistrysteps.com For example, the treatment of a cyclobutanol (B46151) derivative with acid can lead to a ring expansion to a cyclopentanone. A similar principle can apply to oxetane derivatives, where an exocyclic carbocation could induce a rearrangement to a larger heterocyclic ring, such as a tetrahydrofuranone. The driving force for these reactions is the formation of a more stable carbocation and a less strained ring system. chemistrysteps.com For instance, epoxide ring expansion can be used to form oxetanes. acs.org
Recent studies have shown that oxetane-carboxylic acids can be intrinsically unstable and undergo isomerization into more stable lactones. acs.orgresearchgate.net This isomerization can occur even at room temperature during storage or upon gentle heating, without the need for a catalyst. acs.org
The driving force for this isomerization is the relief of the inherent ring strain of the oxetane ring. The specific outcome of the isomerization depends on the substitution pattern of the oxetane-carboxylic acid. For example, some derivatives isomerize into valerolactones or dioxanones. acs.org The stability of these oxetane-carboxylic acids is influenced by the nature of the substituents. Bulky aromatic or heteroaromatic substituents, as well as zwitterionic structures or conformationally rigid cores, can stabilize the molecule and prevent or slow down isomerization. acs.org
For a derivative of 2-Ethyl-oxetanone that is converted to a carboxylic acid, this potential for isomerization would need to be considered, especially in reactions requiring heat. researchgate.net
Oxetanone derivatives can be employed as reagents in Friedel-Crafts alkylation reactions to introduce alkyl groups into aromatic systems. masterorganicchemistry.comwikipedia.orgmt.com In this type of electrophilic aromatic substitution, the oxetane derivative, activated by a Lewis acid, acts as the electrophile. masterorganicchemistry.commt.com
The reaction typically involves the opening of the strained oxetane ring to generate a carbocationic species, which then attacks the aromatic ring. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is generally required to facilitate the formation of the electrophile. wikipedia.orgmt.com
While direct use of 2-Ethyl-oxetanone in a Friedel-Crafts reaction might be complex due to the ketone functionality, derivatives where the ketone is protected or transformed could serve as alkylating agents. The ring-opening would lead to a substituted alkyl chain that becomes attached to the aromatic ring.
Polymerization Chemistry of Oxetanone Monomers Via Ring Opening Polymerization Rop
Anionic and Enzymatic Ring-Opening Polymerization Strategies for Oxetanone Derivatives
While cationic ROP is dominant for 2-oxazolines, anionic ROP is a primary pathway for β-lactones (oxetan-2-ones). The polymerization of β-butyrolactone (4-methyl-2-oxetanone), a structural analog of 2-ethyl-oxetanone, has been studied and proceeds via an anionic mechanism. encyclopedia.pubacs.org
The ring-opening of β-lactones can occur through two distinct pathways depending on the nucleophilic attack: O-acyl cleavage or O-alkyl cleavage. encyclopedia.pub Anionic initiators, such as potassium acetate (B1210297) complexed with a crown ether or tetrabutylammonium (B224687) acetate, are effective for this polymerization. acs.org The purity of the monomer is critical, as trace impurities can significantly affect the polymerization process. theses.fr The choice of counterion and solvent also influences the polymerization of β-butyrolactone initiated by carboxylate salts. encyclopedia.pub This strategy has been used to synthesize poly(hydroxyalkanoate) derivatives. acs.orgresearchgate.net
Enzymatic ring-opening polymerization, while a significant green chemistry approach for some lactones like ε-caprolactone, is not a commonly reported strategy for oxetanone derivatives based on available scientific literature.
Design and Synthesis of Oxetanone-Containing Block Copolymers
The synthesis of block copolymers is a key strategy for creating advanced materials with tailored properties. While there is limited information specifically on 2-ethyl-oxetanone block copolymers, the principles can be inferred from the extensive work on poly(2-ethyl-2-oxazoline)-containing block copolymers.
Two main methods are employed for synthesizing PAOx-based block copolymers:
Sequential Monomer Addition: Due to the living nature of CROP, a second monomer can be added after the first has been completely consumed, leading to the formation of a diblock copolymer. rsc.org This one-pot process is convenient for creating multiblock structures. mdpi.comrsc.org
Macroinitiator Approach/Coupling Reactions: A pre-synthesized, end-functionalized polymer (a macroinitiator) is used to initiate the polymerization of a second monomer. vt.edumdpi.com For example, a hydroxyl-terminated PEtOx can act as a macroinitiator for the ROP of ε-caprolactone to form PEtOx-block-poly(ε-caprolactone). mdpi.com Alternatively, end-functionalized polymer blocks can be joined together using highly efficient coupling reactions, such as "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition). rsc.orgrsc.org
These strategies have been used to create a wide variety of amphiphilic block copolymers, where hydrophilic PEtOx blocks are combined with hydrophobic segments like poly(arylene ether sulfone), poly(l-lactide), or poly(ε-caprolactone). vt.edumdpi.comrsc.orgscispace.com Such materials are of great interest for applications in drug delivery, hydrogels, and as surfactants. vt.edumdpi.com
Macroinitiator Methods and "Grafting-From" Approaches
The synthesis of block and graft copolymers from β-lactone monomers is frequently achieved using macroinitiator methods, which fall under the "grafting-from" strategy. In this approach, a pre-existing polymer chain with active initiating sites is used to start the polymerization of a second monomer.
For the anionic ROP of β-lactones like β-butyrolactone (BBL), a close structural analog to 2-ethyl-oxetanone, various polymers have been employed as macroinitiators to create well-defined copolymer architectures. openrepository.comencyclopedia.pub Poly(ethylene glycol) (PEG) based macroinitiators with carboxylate end-groups have been successfully used to initiate the polymerization of BBL, resulting in the formation of ABA-type triblock copolymers, specifically poly(BBL)-b-PEG-b-poly(BBL). openrepository.com Similarly, macroinitiators derived from the controlled degradation of natural PHAs have been used to initiate the ROP of BBL to form novel diblock copolymers. encyclopedia.pub
The "grafting-from" approach has also been demonstrated using poly(methyl methacrylate) (PMMA). By partially saponifying PMMA, carboxylate anions are formed along the polymer backbone. These sites, when complexed with a suitable counterion like 18-crown-6 (B118740) potassium, can act as macroinitiators for the polymerization of β-lactones, yielding PMMA-graft-poly(BBL) copolymers. openrepository.com This technique allows for the synthesis of copolymers where the properties of the constituent polymers can be combined, for instance, to improve the compatibility of polymer blends. openrepository.com
These established macroinitiator techniques for β-butyrolactone are directly applicable to other substituted β-lactones, including 2-ethyl-oxetanone, providing a versatile route to advanced copolymer structures such as block and graft copolymers. openrepository.comencyclopedia.pub
| Macroinitiator Type | Monomer(s) | Resulting Copolymer Architecture | Reference |
| Poly(ethylene glycol) (PEG) | β-butyrolactone | Triblock: Poly(BBL)-b-PEG-b-poly(BBL) | openrepository.com |
| Partially Saponified PMMA | β-butyrolactone | Graft: PMMA-g-poly(BBL) | openrepository.com |
| Degraded Natural PHAs | β-butyrolactone | Diblock | encyclopedia.pub |
Advanced Polymeric Materials Derived from Oxetanone Monomers
The polymerization of 2-ethyl-oxetanone yields poly(3-hydroxyvalerate) (P3HV). While the homopolymer is of interest, the 3-hydroxyvalerate (B1259860) (3HV) unit is more commonly found as a comonomer in the well-studied copolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). wikipedia.org PHBV is a biodegradable and biocompatible thermoplastic polyester (B1180765) produced by bacteria. wikipedia.orgck12.org The incorporation of the 3HV monomer, derived from precursors like 2-ethyl-oxetanone, is crucial for tailoring the material's properties.
The ratio of the 3-hydroxybutyrate (B1226725) (3HB) and 3HV units in the copolymer significantly impacts its physical characteristics. Increasing the 3HV content generally leads to a decrease in crystallinity, melting point, and stiffness, while increasing flexibility and impact strength. This tunability makes PHBV a versatile material for a range of applications. ck12.org
PHBV is recognized as an environmentally friendly alternative to non-biodegradable synthetic polymers derived from petroleum. wikipedia.org Its key applications are in specialized fields where biocompatibility and biodegradability are paramount. These include:
Specialty Packaging: Used for biodegradable containers and films.
Biomedical Devices: Employed in the fabrication of orthopedic devices due to its biocompatibility. wikipedia.orgtestbook.com
Controlled Drug Release: The biodegradable matrix of PHBV can be used to encapsulate drugs for controlled delivery systems. wikipedia.orgtestbook.com
The properties of PHBV make it a significant advanced material, though its widespread use has been limited by higher production costs, lower thermal stability, and more challenging processing compared to conventional plastics. wikipedia.org
| Property | Description | Application Relevance |
| Biodegradability | Degrades in environmental conditions through bacterial action. | Reduces plastic waste, suitable for disposable items. |
| Biocompatibility | Non-toxic and compatible with biological systems. | Essential for medical implants, drug delivery, and tissue engineering. wikipedia.orgck12.org |
| Thermoplasticity | Can be melted and processed like conventional plastics. | Allows for fabrication via standard techniques like molding and extrusion. |
| Tunable Mechanical Properties | Stiffness, flexibility, and impact strength can be adjusted by altering the 3HV monomer content. | Enables customization for specific uses, from rigid containers to flexible films. ck12.org |
Computational and Theoretical Chemistry Studies on Oxetanone Derivatives
Quantum Mechanical Investigations of Electronic Structure and Reactivity
Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules like 2-ethyl-oxetanone. ebsco.comcharm-eu.eu These computational approaches allow for the detailed examination of molecular orbitals, charge distributions, and the energetic pathways of chemical reactions.
Ab initio and Density Functional Theory (DFT) are powerful computational tools used to investigate the properties of molecules from first principles, without reliance on empirical data. aps.org These methods have been applied to study various aspects of oxetanone derivatives. researchgate.netresearchgate.netresearchgate.net
DFT calculations, particularly using the B3LYP functional, have been shown to provide excellent agreement with experimental data for predicting the mid-IR spectra of molecules like 4-methyl-2-oxetanone when compared to other methods like Local Spin Density Approximation (LSDA) and BLYP. researchgate.netresearchgate.netresearchgate.net For instance, harmonic force fields for 4-methyl-2-oxetanone were calculated using DFT, MP2, and SCF methodologies with a TZ2P basis set, revealing the superior performance of B3LYP. researchgate.netresearchgate.netresearchgate.net
The electronic structure of related compounds has also been explored. For example, DFT and ab initio methods were used to study the gas-phase pyrolysis of N-substituted 2-aminopyrazines at the B3LYP/6-31G* and MP2/6-31G* levels, respectively, with single-point energy calculations at the B3LYP/6-311+G(2d,p) level. researchgate.net These studies provide insights into the reaction mechanisms and activation energies, which are crucial for understanding the reactivity of heterocyclic compounds. researchgate.net
The table below summarizes some computational methods and their applications in studying oxetanone and related derivatives.
| Computational Method | Application | Compound Studied | Reference |
| B3LYP/6-311++G | Conformational analysis, vibrational frequencies | (z)-2-(oxosilyl) ethylenol | rsc.org |
| MP2/6-311++G | Conformational analysis, vibrational frequencies | (z)-2-(oxosilyl) ethylenol | rsc.org |
| CBS-QB3 | Calculation of standard enthalpies of formation | Hydrocarbon molecules | researchgate.net |
| B3LYP/6-31G | Gas-phase pyrolytic reaction mechanism | N-substituted 2-aminopyrazines | researchgate.net |
| MP2/6-31G | Gas-phase pyrolytic reaction mechanism | N-substituted 2-aminopyrazines | researchgate.net |
| DFT, MP2, SCF | Calculation of harmonic force fields | 4-methyl-2-oxetanone | researchgate.netresearchgate.netresearchgate.net |
The study of transition states and reaction energy surfaces is critical for understanding the kinetics and mechanisms of chemical reactions. numberanalytics.com Computational methods can map out the energetic landscape of a reaction, identifying the lowest energy path from reactants to products. u-szeged.hu
For the parent 2-oxetanone, the decarboxylation reaction has been studied using computational methods. u-szeged.hu These studies have identified competing reaction pathways, including a stepwise biradical mechanism and a concerted zwitterionic mechanism for the [2+2] cycloaddition of ketene (B1206846) and formaldehyde (B43269) to form β-lactone. u-szeged.hu The subsequent decarboxylation of the 2-oxetanone can also be explored through these potential energy surfaces. u-szeged.hu
In the acid-catalyzed thermolysis of 2-oxetanones, the reaction proceeds stepwise through a carbocationic intermediate. researchgate.net The conformation of this intermediate helps to explain the stereochemical outcome of the reaction. researchgate.net
The table below presents calculated activation energies for related reactions, illustrating the application of computational chemistry in determining reaction barriers.
| Reaction | Computational Method | Activation Energy (kJ/mol) | Reference |
| Pyrolysis of N-ethyl substituted 2-aminopyrazine | B3LYP/6-311+G(2d,p) | 252.02 | researchgate.net |
| Pyrolysis of N-isopropyl substituted 2-aminopyrazine | B3LYP/6-311+G(2d,p) | 235.92 | researchgate.net |
| Pyrolysis of N-t-butyl substituted 2-aminopyrazine | B3LYP/6-311+G(2d,p) | 234.27 | researchgate.net |
| Rearrangement of 3-methyl-2-oxetanone to methacrylic acid (water and acid catalyzed) | DFT | 156 | researchgate.net |
Ab Initio and Density Functional Theory (DFT) Calculations
Conformational Analysis and Stereochemical Modeling of Substituted Oxetanones
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For substituted cyclic compounds like 2-ethyl-oxetanone, this analysis is crucial for understanding their structure and reactivity. masterorganicchemistry.comlibretexts.org
The four-membered oxetane (B1205548) ring is not planar and adopts a puckered conformation to relieve ring strain. acs.org The introduction of substituents, such as an ethyl group, influences the degree of puckering. acs.org For example, X-ray crystallography of the insecticide EDO, a substituted oxetane, revealed a puckering angle of 16°. acs.org
Stereochemical modeling can be used to predict the outcome of reactions involving chiral oxetanones. For instance, in the catalytic asymmetric synthesis of chiral 4-substituted 2-oxetanones, computational models can help elucidate the mechanism and the origin of stereoselectivity. acs.org
Thermodynamic Property Predictions and Energetic Landscapes of Oxetanone Transformations
Computational chemistry provides powerful tools for predicting the thermodynamic properties of molecules and exploring the energetic landscapes of their transformations. nih.gov Methods like the SAFT-γ Mie group-contribution approach can predict the phase behavior and thermodynamic properties of lactones in various mixtures. nih.gov
High-level ab initio methods, such as W1X-1 and CBS-QB3, are used to calculate accurate standard gas-phase enthalpies of formation for various molecules. researchgate.netacs.org These methods involve calculating the atomization energy and applying corrections for thermal and zero-point energies. acs.org For multiconformational molecules, the calculated enthalpy of formation typically corresponds to the most stable conformer. acs.org
The energetic landscape of a reaction describes the potential energy of the system as a function of the geometric coordinates of the atoms. acs.org It provides a map of all possible reaction pathways, including transition states and intermediates. acs.org For example, the study of the Diels-Alder reaction has benefited from the analysis of energy and entropy profiles along post-transition state pathways to understand product selectivity. acs.org While specific studies on the complete energetic landscape of 2-ethyl-oxetanone transformations are not detailed in the provided context, the principles are applicable. The decarboxylation of 2-oxetanone, for instance, has been shown to have a potential energy barrier of around 41.67 kcal/mol at the MP2/6-31+G* level of theory. u-szeged.hu
The following table provides examples of predicted thermodynamic properties for related compounds.
| Compound/Reaction | Property | Computational Method | Predicted Value | Reference |
| Hydrocarbon Molecules | Standard Enthalpy of Formation | CBS-QB3 | Mean absolute deviation of 2.5 kJ/mol from experiment | researchgate.net |
| 2-Oxetanone Decarboxylation | Activation Energy | MP2/6-31+Gp | 41.67 kcal/mol | u-szeged.hu |
| Ethylsilane Series | Enthalpy of Formation | Estimation | -46 to -214 kJ/mol | acs.org |
Molecular Dynamics Simulations and Mechanistic Insights
Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems, offering insights into reaction mechanisms and conformational dynamics. nih.govbibliotekanauki.pl
MD simulations have been used to study the conformation and dynamics of polymers containing oxazoline (B21484) units, which are structurally related to oxetanones. researchgate.net For instance, atomistic MD simulations of poly(2-ethyl-2-oxazoline) brushes on a graphene nanosheet revealed that the polymer chains have a strong tendency to adsorb to the surface, and their structure is significantly influenced by chain length and graft density. researchgate.net
In the context of reaction mechanisms, MD simulations can provide a dynamic picture of how a reaction proceeds. researchgate.net For example, in the gas-phase dissociation of 3-oxetanone (B52913), ab initio classical chemical dynamics simulations at different energies revealed multiple reaction pathways and varying branching ratios. researchgate.net These simulations identified a new, lower-energy dissociation channel involving a ring-opened isomer of ethylene (B1197577) oxide. researchgate.net
Furthermore, MD simulations combined with quantum mechanical calculations can elucidate the role of intermediates and transition states in reactions. researchgate.net For the hydrolytic dynamic kinetic resolution of racemic 3-phenyl-2-oxetanone, a pseudo-transition state conformational search helped to develop a model that explained the origin of stereoselectivity, highlighting the importance of π-stacking and hydrogen bonding interactions. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Oxetanone Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of "2-Ethyl-oxetanone". Both ¹H and ¹³C NMR provide detailed information about the molecule's atomic connectivity and chemical environment.
Structural Elucidation: The structure of "2-Ethyl-oxetanone" can be unequivocally confirmed by analyzing its ¹H and ¹³C NMR spectra. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the assignment of each proton and carbon atom in the molecule. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) can further confirm the connectivity between protons and carbons. slideshare.netresearchgate.net For instance, a COSY spectrum would show correlation peaks between magnetically coupled protons, such as those on the ethyl group and the adjacent methine proton on the oxetane (B1205548) ring. utah.edu
While specific experimental data for "2-Ethyl-oxetanone" is not widely published, expected chemical shifts can be predicted based on data from analogous β-lactone structures like β-butyrolactone and general substituent effects. ontosight.ailibretexts.org The strained four-membered ring and the electron-withdrawing effect of the carbonyl group significantly influence the chemical shifts of the ring protons and carbons.
Expected ¹H and ¹³C NMR Chemical Shifts for 2-Ethyl-oxetanone
| Atom Type | Position | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| Carbonyl Carbon | C1 (C=O) | - | - | ~170-175 |
| Methine Proton/Carbon | C2 | ~4.0-4.5 | Multiplet (m) | ~65-75 |
| Methylene Protons/Carbon | C3 | ~3.0-3.5 | Multiplet (m) | ~40-50 |
| Methylene Protons/Carbon | Ethyl-CH₂ | ~1.8-2.2 | Quintet (q) | ~25-30 |
| Methyl Protons/Carbon | Ethyl-CH₃ | ~1.0-1.3 | Triplet (t) | ~8-12 |
Reaction Monitoring: NMR spectroscopy is also a powerful tool for monitoring the progress of reactions in real-time, such as the ring-opening polymerization of "2-Ethyl-oxetanone". beilstein-journals.org By acquiring spectra at regular intervals, the disappearance of monomer signals and the appearance of polymer signals can be tracked. This allows for the calculation of monomer conversion and provides insights into the polymerization kinetics. beilstein-journals.org For instance, in the polymerization of related 2-alkyl-2-oxazolines, ¹H NMR is used to monitor the monomer consumption to determine when the reaction is complete. beilstein-journals.orgresearchgate.net Diffusion-ordered NMR spectroscopy (DOSY) can also be applied to analyze the hydrodynamic size of the resulting polymers in solution. rsc.org
Mass Spectrometry (MS) Techniques, Including MALDI-TOF-MS for Polymer Characterization
Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of "2-Ethyl-oxetanone" and for characterizing the structure of its polymers.
Monomer Analysis: Using electron ionization (EI), the mass spectrum of "2-Ethyl-oxetanone" would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern provides structural information. Common fragmentation pathways for β-lactones include the loss of carbon dioxide (CO₂) or cleavage of the ring. libretexts.org
Expected Mass Spectral Fragments for 2-Ethyl-oxetanone
| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Notes |
|---|---|---|---|
| [M]⁺ | C₅H₈O₂⁺ | 100 | Molecular Ion |
| [M - C₂H₄]⁺ | C₃H₄O₂⁺ | 72 | Loss of ethylene (B1197577) via McLafferty-type rearrangement |
| [M - CO₂]⁺ | C₄H₈⁺ | 56 | Loss of carbon dioxide |
| [M - C₂H₅]⁺ | C₃H₃O₂⁺ | 71 | Loss of ethyl radical |
| [C₂H₅]⁺ | C₂H₅⁺ | 29 | Ethyl cation |
Polymer Characterization (MALDI-TOF-MS): Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly effective for analyzing synthetic polymers like poly(2-Ethyl-oxetanone). nih.gov This technique can determine the molar mass, molar mass distribution (dispersity), and end-group structures of the polymer chains. mdpi.comhelmholtz-berlin.de In a MALDI-TOF spectrum of the polymer, a series of peaks is observed, where the mass difference between adjacent peaks corresponds to the mass of the "2-Ethyl-oxetanone" repeating unit (100.12 g/mol ). mdpi.com This allows for precise confirmation of the polymer structure and the identification of different end-groups resulting from the initiator and termination steps of the polymerization. helmholtz-berlin.deresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing a fingerprint for functional group identification.
The most characteristic feature in the IR spectrum of a β-lactone like "2-Ethyl-oxetanone" is the carbonyl (C=O) stretching vibration. researchgate.net Due to the high ring strain, this absorption occurs at an unusually high frequency, typically in the range of 1820-1850 cm⁻¹. This distinctive peak is a clear indicator of the presence of the β-lactone ring. Other expected absorptions include C-H stretching from the ethyl group and the aliphatic ring protons, and C-O stretching vibrations.
Characteristic Infrared Absorption Frequencies for 2-Ethyl-oxetanone
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Alkyl (CH₃, CH₂) | 2850-3000 | Medium-Strong |
| C=O Stretch | β-Lactone Carbonyl | 1820-1850 | Strong, Sharp |
| C-O Stretch | Ester | 1000-1300 | Strong |
| C-C Stretch | Ring | 800-1000 | Medium |
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman spectra, non-polar bonds like C-C bonds often produce stronger signals than in IR spectroscopy, aiding in a more complete vibrational analysis.
X-ray Crystallography for Solid-State Structural Determination and Stereochemical Assignment
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of "2-Ethyl-oxetanone" can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. acs.org This data offers unparalleled insight into the strained geometry of the oxetane ring. For example, X-ray analysis of the parent oxetane ring revealed a strained C–O–C bond angle of 90.2° and a C–C–C bond angle of 84.8°. acs.org
For a chiral molecule like "2-Ethyl-oxetanone", crystallographic analysis of an enantiomerically pure sample allows for the unambiguous determination of its absolute stereochemistry (R or S configuration). Although obtaining crystals suitable for X-ray diffraction can be challenging for some β-lactone derivatives mdpi.com, the data from such an analysis would be invaluable. For polymers, X-ray diffraction of fibers or powders can be used to determine the crystal structure and packing of the polymer chains. acs.org
Exemplary Bond Parameters for an Oxetane Ring (from unsubstituted oxetane)
| Parameter | Value | Reference |
|---|---|---|
| C-O Bond Length | 1.46 Å | acs.org |
| C-C Bond Length | 1.53 Å | acs.org |
| C-O-C Bond Angle | 90.2° | acs.org |
| C-C-C Bond Angle | 84.8° | acs.org |
Chromatographic Methods for Purity Assessment, Enantiomeric Excess Determination, and Molecular Weight Distribution (e.g., SEC, GC)
Chromatographic techniques are essential for separating components of a mixture, which is critical for assessing the purity of "2-Ethyl-oxetanone" and for analyzing its polymeric products.
Gas Chromatography (GC): GC is a primary method for assessing the chemical purity of a volatile compound like "2-Ethyl-oxetanone". google.com A sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the column's stationary phase. The area of the peak in the resulting chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis. researchgate.net
Enantiomeric Excess (ee) Determination: Since "2-Ethyl-oxetanone" is chiral, determining the enantiomeric purity of a sample is often necessary. This is typically achieved using a chiral stationary phase in either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). fz-juelich.deresearchgate.net The chiral column interacts differently with the R- and S-enantiomers, causing them to separate and elute at different times. The relative areas of the two peaks are used to calculate the enantiomeric excess (ee). chegg.comnih.gov
Size Exclusion Chromatography (SEC): SEC, also known as Gel Permeation Chromatography (GPC), is the standard method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of poly(2-Ethyl-oxetanone). vt.edupeakexpert.com In SEC, the polymer solution is passed through a column packed with porous gel; larger polymer chains elute more quickly because they cannot enter the pores, while smaller chains are retained longer. vt.edu By calibrating with polymer standards of known molecular weight, the number-average (Mn) and weight-average (Mw) molecular weights of the sample can be determined, providing crucial information about the outcome of the polymerization reaction. vt.edu
Summary of Chromatographic Methods
| Technique | Application | Information Obtained |
|---|---|---|
| Gas Chromatography (GC) | Purity assessment of monomer | Chemical purity (%), identification of volatile impurities |
| Chiral GC/HPLC | Enantiomeric separation | Enantiomeric excess (ee), ratio of R/S enantiomers |
| Size Exclusion Chromatography (SEC/GPC) | Polymer analysis | Number-average molecular weight (Mn), weight-average molecular weight (Mw), dispersity (Đ) |
Interdisciplinary Research Directions and Emerging Applications of Oxetanone Derivatives in Chemical Sciences
Oxetanones as Bioisosteric Replacements in Molecular Design: Principles and Synthetic Access
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a fundamental tool in drug discovery. drughunter.com Oxetanones have gained significant traction as versatile bioisosteres, offering a solution to many of the pharmacokinetic challenges associated with common functional groups. acs.org
Replacement for Carbonyl and Gem-Dimethyl Functionalities
The oxetane (B1205548) motif serves as an effective bioisosteric replacement for both carbonyl (C=O) and gem-dimethyl groups, which are ubiquitous in pharmaceuticals. acs.org While gem-dimethyl groups are often introduced to block metabolically weak positions, they invariably increase the molecule's lipophilicity, potentially harming its pharmacokinetic profile. acs.org Oxetanes provide a polar alternative with a similar spatial arrangement, thereby increasing aqueous solubility and reducing metabolic degradation rates compared to their gem-dimethyl counterparts. researchgate.net
Similarly, the oxetane ring can mimic the hydrogen-bond accepting capacity of a carbonyl group. u-tokyo.ac.jp However, unlike ketones or aldehydes which can be susceptible to enzymatic reduction or epimerization at adjacent stereocenters, the oxetane ring is significantly more stable from a metabolic and chemical standpoint. acs.org The substitution of a carbonyl group with an oxetane can lead to profound improvements in a compound's metabolic stability. researchgate.net Pioneering studies by Carreira and colleagues demonstrated that this replacement can dramatically decrease intrinsic clearance rates in human liver microsomes while favorably modulating lipophilicity and solubility. acs.orgu-tokyo.ac.jp
Table 1: Comparative Physicochemical Properties of Functional Group Analogs Data synthesized from studies on isosteric replacements.
| Feature | gem-Dimethyl Analog | Carbonyl Analog | Oxetane Analog |
| Lipophilicity (LogD) | High | Low | Intermediate/Low |
| Aqueous Solubility | Low | High | Significantly Increased |
| Metabolic Stability | Moderate (blocks metabolism) | Low (susceptible to reduction) | High (chemically stable) |
| H-Bond Acceptance | None | Strong | Strong |
Mimicry of Carboxylic Acid Moieties and their Chemical Advantages
The carboxylic acid group, while crucial for the function of many drugs, is often associated with pharmacological liabilities such as poor membrane permeability and rapid clearance. rsc.org Replacing this moiety with a suitable bioisostere is a key strategy in drug optimization. researchgate.net 3-Oxetanol derivatives, which can be accessed from oxetanones, have recently been explored as effective mimics of carboxylic acids. rsc.org
This bioisosteric substitution offers several chemical advantages. It removes the acidic proton, which can mitigate issues related to high plasma protein binding and rapid renal clearance. rsc.org While not possessing the same acidity, the oxetanol group can still engage in crucial hydrogen bonding interactions with biological targets. researchgate.net The replacement generally leads to more lipophilic and membrane-permeable compounds compared to the parent carboxylic acids, enhancing their potential for oral bioavailability. researchgate.net Synthetic access to these bioisosteres has been advanced through methods like the photoredox-catalyzed decarboxylative addition of amino acids to 3-oxetanone (B52913), directly converting a carboxylic acid precursor into its oxetanol isostere. rsc.org However, it is noted that some oxetane-carboxylic acids can be unstable, undergoing spontaneous isomerization to form lactones, a factor that chemists must consider during synthesis and storage. acs.orgresearchgate.net
Applications in the Synthesis of Complex Organic Molecules
The inherent ring strain of the oxetanone core makes it a reactive and versatile building block in organic synthesis. acs.org This reactivity can be harnessed to construct complex molecular frameworks that would be otherwise difficult to access.
Building Blocks for Nitrogen Heterocycles and Spirocyclic Architectures
Oxetanones, particularly 3-oxetanone, are valuable precursors for the synthesis of saturated nitrogen heterocycles and spirocyclic systems, which are privileged structures in medicinal chemistry. h1.co A powerful strategy involves the formation of spirocyclic intermediates from 3-oxetanone that subsequently undergo ring-expansion reactions. nih.gov
For instance, Carreira and co-workers developed a method where 3-oxetanone is first converted into N,O-acetal spirocycles. mdpi.com These spirocycles, when treated with a Lewis acid catalyst, undergo a facile ring expansion to produce a diverse array of six-membered nitrogen heterocycles, including morpholines, piperazines, and thiomorpholines. acs.orgnih.gov This methodology provides a streamlined route to these important scaffolds from a readily available starting material. h1.co Furthermore, photochemical methods using 3-oxetanone have been developed to generate carbonyl ylides, which can participate in [3+2] cycloaddition reactions with alkenes to produce spirocyclic tetrahydrofurans, highlighting the versatility of the oxetanone core in building complex architectures. chemrxiv.org
Precursors for Bioactive Molecules (Focusing on Synthetic Methodology)
The utility of oxetanones extends to the synthesis of a wide range of bioactive molecules. The oxetanone moiety can be elaborated using various synthetic transformations to install desired functionalities. chemrxiv.orgrsc.org For example, 2-substituted oxetan-3-ones can be synthesized asymmetrically via the alkylation of metalated SAMP/RAMP hydrazones, providing chiral building blocks for further elaboration. acs.org
Oxetanones serve as key intermediates in the synthesis of potent biological agents. In one example, an oxetane-containing IspE inhibitor with improved aqueous solubility was synthesized using a conjugate addition to a nitroolefin derived from oxetan-3-one. acs.org The oxetane ring is also a key structural feature in the potent anticancer drug paclitaxel (B517696) (Taxol), where it is believed to act as a conformational lock. acs.org The development of synthetic methods to access and functionalize the oxetane core, such as the direct conversion of alcohols into oxetanes via C-H functionalization, continues to expand the toolkit available to medicinal chemists for creating novel therapeutics. acs.org
Role of Oxetanones in Advanced Materials Science
Beyond pharmaceuticals, oxetanone derivatives are finding applications in materials science, primarily as monomers for polymerization. ontosight.ai The ring strain that makes oxetanones useful synthetic intermediates also makes them suitable for ring-opening polymerization (ROP), a process that can produce polyesters and other polymers with unique properties. acs.orgontosight.ai
2-Oxetanone (β-propiolactone) and its derivatives can be polymerized to form polyesters. The polymerization of β-butyrolactone, a substituted 2-oxetanone, has been investigated using various catalysts. rsc.org The resulting polymers have potential applications based on their biodegradability and other physical properties. Similarly, 3-oxetanone can undergo polymerization to yield linear solid polymers. google.com The incorporation of the oxetane structure into polymer backbones, for example by creating polyurethanes from oxetanone-containing diisocyanates, can influence the thermal and physical properties of the resulting materials. researchgate.net The development of bespoke oxetane monomers offers a pathway to new polymers with tailored characteristics, representing a growing intersection of organic synthesis and materials science. acs.org
Monomers for Functional Biodegradable Polymers
Oxetanone derivatives, specifically substituted β-lactones, are a significant class of monomers for the synthesis of functional biodegradable polymers. Among these, 2-ethyl-oxetanone, systematically known as 4-ethyl-oxetan-2-one or α-ethyl-β-propiolactone, serves as a key building block for creating aliphatic polyesters. These polymers belong to the polyhydroxyalkanoate (PHA) family, which is recognized for its biodegradability and potential applications in the biomedical and environmental fields.
The primary route to polymerize these strained, four-membered rings is through ring-opening polymerization (ROP). researchgate.net This chain-growth polymerization process is driven by the relief of significant ring strain inherent in the β-lactone structure. msu.edu The polymerization can proceed through several mechanisms, including anionic, cationic, and coordination-insertion pathways, depending on the initiator or catalyst used. researchgate.netbham.ac.uk
The coordination-insertion mechanism, often employing metal-based catalysts such as yttrium or aluminum-salen complexes, is particularly effective for achieving controlled polymerizations. rsc.orgrsc.org This method allows for the synthesis of polymers with predictable molecular weights and low dispersity (Đ < 1.2). rsc.org The process involves the coordination of the monomer's carbonyl group to the metal center, followed by the nucleophilic attack of an alkoxide initiator, leading to the cleavage of the acyl-oxygen bond and insertion of the monomer into the metal-alkoxide bond. uc.edu
Enzymatic polymerization using lipases has also emerged as a green and highly selective alternative for the ROP of β-lactones. researchgate.net Lipases can catalyze the polymerization under mild conditions, offering excellent control over the polymer's stereochemistry, which is crucial for its physical and biological properties. researchgate.net For instance, lipase-catalyzed ROP of various substituted β-propiolactones has been shown to produce linear polymers with controlled molecular weights. researchgate.net
The resulting polymer, poly(α-ethyl-β-propiolactone), is a functional polyester (B1180765) whose properties are directly influenced by the ethyl side chain. These side chains can modify the polymer's crystallinity, thermal stability, and degradation profile. Research on various alkyl-substituted β-lactones demonstrates the versatility of this monomer class in creating tailored biodegradable materials. rsc.orgrsc.org
Table 1: Research Findings on Ring-Opening Polymerization of Alkyl-Substituted β-Lactones This table summarizes results from various studies on monomers analogous to 2-ethyl-oxetanone, illustrating the typical outcomes of such polymerizations.
| Monomer | Catalyst/Initiator | Conditions | Resulting Polymer | Molar Mass (M_n, g/mol) | Dispersity (Đ) | Reference |
|---|---|---|---|---|---|---|
| Racemic α-methyl-β-propiolactone | CH₃COOK/dibenzo-18-crown-6 | Bulk, 25°C | Atactic Poly(α-methyl-β-propiolactone) | - | - | fiveable.me |
| 4-benzyloxymethyl-β-propiolactone | Yttrium-amido complex | Toluene, 20°C | Syndiotactic Poly(BPLCH₂OPh) | up to 86,400 | < 1.23 | rsc.org |
| β-valerolactone (R=Et) | Aluminum salen complex | CH₂Cl₂, 25°C | Poly(3-hydroxyvalerate) | 13,800 | 1.05 | rsc.org |
| α-ethyl-α-phenyl-β-propiolactone | Anionic initiator | Solution | Poly(α-ethyl-α-phenyl-β-propiolactone) | - | - | capes.gov.br |
Tunable Polymer Properties through Oxetanone Incorporation (Chemical Design Perspective)
From a chemical design perspective, the incorporation of 2-ethyl-oxetanone and its derivatives into polymer chains provides a powerful tool for tuning material properties. The presence, size, and position of the alkyl substituent on the polymer backbone directly influence the final characteristics of the material, such as thermal transitions, crystallinity, and mechanical behavior. fiveable.me
The ethyl side chain in poly(α-ethyl-β-propiolactone) introduces steric hindrance that disrupts the efficient packing of polymer chains. uc.edu Compared to a highly crystalline polymer like poly(β-propiolactone) (PPL), which has no side chain, the ethyl-substituted counterpart generally exhibits reduced crystallinity and a lower melting temperature (T_m). researchgate.net The side chain also lowers the glass transition temperature (T_g) relative to polymers with smaller or no substituents, leading to softer and more flexible materials. This effect is a common strategy used in polymer chemistry; for example, increasing the length of the alkyl substituent in poly(3-hydroxyalkanoates) systematically decreases the T_g. rsc.org
Copolymerization is another key strategy for tuning polymer properties. By performing ROP with a mixture of 2-ethyl-oxetanone and other cyclic ester monomers, such as L-lactide (LA) or ε-caprolactone (CL), random or block copolymers can be synthesized. chemrxiv.org The properties of these copolymers can be finely adjusted by varying the comonomer ratio.
Table 2: Tuning Thermal Properties via Copolymerization of Lactones This table presents data on copolymers of L-lactide (LA) and β-propiolactone (PL), illustrating how copolymer composition affects thermal properties. This serves as a model for the behavior expected from copolymers incorporating 2-ethyl-oxetanone.
| Copolymer Composition (mol% LA / mol% PL) | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Enthalpy of Fusion (ΔH_m, J/g) | Reference |
|---|---|---|---|---|
| 100 / 0 (PLLA Homopolymer) | 60.1 | 175.4 | 55.6 | researchgate.net |
| 94 / 6 | 45.3 | 168.1 | 42.1 | researchgate.net |
| 81 / 19 | 24.7 | 159.2 | 31.5 | researchgate.net |
| 65 / 35 | 8.2 | 154.5 | 22.8 | researchgate.net |
| 33 / 67 | -10.3 | 149.3 | 12.4 | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
